molecular formula C12H16N2O3 B13965197 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid

Katalognummer: B13965197
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: UELAJVDBDBFFSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid is a chemical compound that features a pyridine ring substituted with a pyrrolidinyl ethoxy group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with 2-(1-pyrrolidinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[2-(1-Pyrrolidinyl)ethoxy]acetic acid: Similar structure but with an acetic acid group instead of a pyridinecarboxylic acid group.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.

Uniqueness

6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolidinyl ethoxy group and a carboxylic acid group makes it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-3-4-11(13-9-10)17-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2,(H,15,16)

InChI-Schlüssel

UELAJVDBDBFFSZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCOC2=NC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.